molecular formula C9H6Cl6O3S B1231249 3-Oxo-4-phenyl-butyricacidethylester

3-Oxo-4-phenyl-butyricacidethylester

Cat. No.: B1231249
M. Wt: 406.9 g/mol
InChI Key: RDYMFSUJUZBWLH-GDSHQCHSSA-N
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Description

Contextualization within Modern Organic Chemistry and Synthetic Strategy

The synthesis of 3-Oxo-4-phenyl-butyric acid ethyl ester showcases the evolution of synthetic methodologies in organic chemistry, moving from classical approaches to more refined and efficient modern techniques. The primary goal in its synthesis is the formation of the core carbon-carbon backbone of the β-keto ester.

Historically, a traditional method for synthesizing this compound involved the use of ethyl acetate (B1210297) and alkyl halides in the presence of metallic sodium or sodium acetate. guidechem.com This approach, however, presented significant challenges, including the need for strictly anhydrous conditions, lengthy reaction times, complex operational procedures, and often resulted in low product yields. guidechem.com

Modern synthetic chemistry has introduced more sophisticated and efficient routes. One such innovative method employs a continuous flow reaction within a microchannel reactor, using ethyl acetate and benzoyl chloride as starting materials. guidechem.com This technique allows for better control over reaction conditions and can improve yield and efficiency. guidechem.com

Other significant synthetic strategies include:

Malonic Ester Synthesis Variant: A common and effective route involves the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.comchemicalbook.comchemicalbook.com This reaction is typically facilitated by a base like triethylamine (B128534) and a Lewis acid such as magnesium chloride in a solvent like tetrahydrofuran (B95107). chemicalbook.comchemicalbook.com

Meldrum's Acid Route: A high-yield synthesis (up to 98.8%) has been developed using 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's Acid. chemicalbook.com In this process, Meldrum's acid is reacted with phenylacetyl chloride in the presence of pyridine (B92270), followed by refluxing the resulting intermediate with anhydrous ethanol (B145695) to yield the final product. chemicalbook.comchemicalbook.com

Grignard Reactions: Grignard reagents offer another pathway for constructing the carbon framework. For instance, a Grignard reagent, such as phenethylmagnesium bromide, can be reacted with a compound like diethyl oxalate (B1200264) to form the desired β-keto ester. google.com

Table 2: Overview of Selected Synthetic Routes for 3-Oxo-4-phenyl-butyric acid ethyl ester

Method Starting Materials Key Reagents Yield Reference(s)
Malonic Ester Variant Monoethyl monopotassium malonate, Phenacyl chloride Triethylamine, Magnesium chloride, Tetrahydrofuran 86% chemicalbook.comchemicalbook.comchemicalbook.com
Meldrum's Acid Route Meldrum's Acid, Phenylacetyl chloride Pyridine, Ethanol 98.8% chemicalbook.com

| Microchannel Reactor | Ethyl acetate, Benzoyl chloride | Thionyl chloride, Dichloromethane (B109758) | Not specified | guidechem.com |

Significance as a Versatile Synthetic Intermediate in Chemical Research

The utility of 3-Oxo-4-phenyl-butyric acid ethyl ester stems from the reactivity of its active methylene (B1212753) group, which is positioned between the two carbonyl groups. This feature makes it a valuable precursor for a wide range of more complex molecules, particularly in the field of medicinal chemistry.

Key applications include:

Synthesis of Heterocyclic Compounds: It is a key starting material for preparing pyrazolone (B3327878) derivatives. guidechem.comchemicalbook.comchemicalbook.com These derivatives have been investigated for their potential as antiviral and antiprion compounds. guidechem.comchemicalbook.comchemicalbook.com

Preparation of Bioactive Molecules: The compound is used to synthesize pyrroloquinoline quinone analogs and pyrrolinylaminopyrimidine analogs. guidechem.comchemicalbook.comchemicalbook.com These molecules have been identified as inhibitors of gene expression mediated by AP-1 and NF-κB, which are important targets in drug discovery. guidechem.comchemicalbook.comchemicalbook.com

Precursor for ACE Inhibitors: It serves as an important intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as lisinopril (B193118) and benazepril, which are widely used to treat hypertension and congestive heart failure. google.com

Forensic and Chemical Analysis: Research has shown that 3-Oxo-4-phenyl-butyric acid ethyl ester can be converted to phenylacetone (B166967) (P2P) through heating under acidic or basic conditions. researchgate.net As P2P is a known precursor for the synthesis of amphetamine and methamphetamine, this compound is considered a potential P2P precursor of interest in forensic science. researchgate.net

Overview of Key Research Trajectories and Academic Relevance

The academic relevance of 3-Oxo-4-phenyl-butyric acid ethyl ester is demonstrated by several ongoing research trajectories. A primary focus of research is the continued development of novel, more efficient, and selective synthetic methods to produce the compound. sigmaaldrich.com

A significant area of investigation is its application in asymmetric synthesis. For example, research has explored the asymmetric hydrogenation of the keto group in 3-Oxo-4-phenyl-butyric acid ethyl ester to produce chiral building blocks like ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net These chiral compounds are highly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.

Furthermore, its role as a precursor to biologically active compounds keeps it at the forefront of medicinal chemistry research. guidechem.comgoogle.com Studies continue to explore its use in creating new derivatives and analogs for potential therapeutic applications. The compound's relationship to controlled substances also ensures its relevance in analytical and forensic chemistry, with studies focusing on its detection and the elucidation of synthetic pathways to illicit drugs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl6O3S

Molecular Weight

406.9 g/mol

IUPAC Name

(1R,2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide

InChI

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8?,19?/m1/s1

InChI Key

RDYMFSUJUZBWLH-GDSHQCHSSA-N

Isomeric SMILES

C1[C@@H]2[C@H](COS(=O)O1)C3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for 3 Oxo 4 Phenyl Butyricacidethylester

Classical and Established Synthetic Routes

Traditional methods for synthesizing 3-oxo-4-phenyl-butyric acid ethyl ester and its isomers rely on fundamental carbon-carbon bond-forming reactions that have been refined over decades. These routes are characterized by their foundational role in organic chemistry.

Claisen-Type Condensation Strategies for β-Keto Ester Formation

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters. byjus.comwikipedia.org This reaction involves the base-catalyzed condensation between two ester molecules, where one must possess an α-proton to be enolizable. byjus.comwikipedia.orglibretexts.org The process creates a new carbon-carbon bond, yielding a β-keto ester as the final product. libretexts.org

The mechanism initiates with the deprotonation of an α-proton by a strong base, typically a sodium alkoxide like sodium ethoxide, to form a resonance-stabilized enolate ion. byjus.comwikipedia.orgjove.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgjove.com The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group results in the formation of the β-keto ester. wikipedia.orgjove.com To drive the reaction to completion, a stoichiometric amount of base is required to deprotonate the newly formed β-keto ester, which is more acidic than the starting ester. wikipedia.org An acidic workup is then performed to neutralize the enolate and isolate the product. wikipedia.org

In the context of synthesizing 3-oxo-4-phenyl-butyric acid ethyl ester, a crossed Claisen condensation can be employed. libretexts.org This variation involves two different esters. libretexts.org To avoid a complex mixture of products, one of the esters should ideally lack α-hydrogens. libretexts.org For instance, the condensation of ethyl phenylacetate (B1230308) with ethyl acetate (B1210297) in the presence of a suitable base would lead to the desired product.

Table 1: Key Aspects of Claisen Condensation

Feature Description Reference
Reaction Type Carbon-carbon bond formation byjus.comwikipedia.org
Reactants Two esters (at least one must be enolizable) or an ester and a carbonyl compound byjus.comwikipedia.org
Product β-keto ester or β-diketone byjus.comwikipedia.org
Base Strong, non-nucleophilic base (e.g., sodium alkoxide) byjus.comlibretexts.org

| Key Intermediate | Resonance-stabilized enolate ion | byjus.comjove.com |

Esterification and Acylation Approaches to 3-Oxo-4-phenyl-butyricacidethylester

Esterification and acylation reactions provide alternative pathways to 3-oxo-4-phenyl-butyric acid ethyl ester. Transesterification, a method for converting one ester to another, can be utilized, particularly for β-keto esters which can be selectively transesterified over other ester types. rsc.org This selectivity often arises from the reaction proceeding through an enol intermediate. rsc.org

Acylation strategies frequently involve the use of a malonic ester derivative. One documented approach involves the reaction of phenylacetyl chloride with the magnesium salt of monoethyl malonate, followed by an acidic workup that facilitates decarboxylation to yield the target β-keto ester. Another method involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with phenylacetyl chloride in the presence of pyridine (B92270). chemicalbook.comchemicalbook.com The resulting intermediate is then refluxed with ethanol (B145695) to produce ethyl 3-oxo-4-phenylbutanoate. chemicalbook.com A high yield of 98.8% has been reported for this method after purification. chemicalbook.com

Malonate-Based Syntheses Utilizing Phenacyl Chloride

Syntheses based on diethyl malonate are versatile for creating a variety of compounds, including the target β-keto ester. wikipedia.orgsmu.canih.gov These methods capitalize on the acidity of the methylene (B1212753) protons of diethyl malonate, which are situated between two carbonyl groups.

A specific synthesis for ethyl 3-oxo-4-phenylbutanoate involves the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.com In this procedure, the malonate salt is treated with triethylamine (B128534) and magnesium chloride in tetrahydrofuran (B95107). chemicalbook.com The triethylamine acts as a base to generate the malonate enolate, which then performs a nucleophilic attack on phenacyl chloride. After an extended reaction time, an acidic workup with hydrochloric acid yields the crude product, which can be purified to give a pale yellow oil with a reported yield of 86%. chemicalbook.com

An alternative approach involves the reaction of diethyl malonate with sodium hydride and hexafluorobenzene, although this leads to a fluorinated analogue. beilstein-journals.org The fundamental principle of nucleophilic substitution by the malonate enolate remains a key feature of these synthetic strategies. smu.cabeilstein-journals.org

Advanced and Modern Synthetic Protocols

Modern synthetic chemistry aims to improve efficiency, safety, and scalability, leading to the development of novel techniques for preparing compounds like 3-oxo-4-phenyl-butyric acid ethyl ester.

Continuous Flow Synthesis Techniques for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including β-keto esters, offering significant advantages over traditional batch processing. thieme-connect.combeilstein-journals.org These systems provide enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for highly exothermic or hazardous reactions.

The synthesis of β-keto esters has been successfully demonstrated in flow systems. thieme-connect.comnih.gov For example, a process has been developed for the synthesis of β-keto esters from aldehydes and diazoacetates using a heterogeneous catalyst in a flow reactor. thieme-connect.com Another approach describes the continuous reaction of ethyl acetate and benzoyl chloride in a microchannel reactor to produce 3-oxo-4-phenyl-butyric acid ethyl ester. guidechem.com This method allows for precise temperature control and rapid mixing, leading to efficient product formation. guidechem.com The integration of such techniques represents a shift towards more sustainable and scalable chemical manufacturing.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis Reference
Scalability Often challenging Generally straightforward
Safety Higher risk with hazardous reactions Improved safety due to small reaction volumes
Control Less precise control over parameters Precise control over temperature, pressure, time guidechem.com

| Efficiency | Can be lower due to workup and handling | Often higher throughput and yield | beilstein-journals.org |

Grignard Reagent Mediated Preparations of Ethyl 2-Oxo-4-phenylbutyrate

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. smolecule.com Their application in the synthesis of α-keto esters, such as ethyl 2-oxo-4-phenylbutyrate (an isomer of the titular compound), is a well-established method. smolecule.comguidechem.com

One common route involves the reaction of a Grignard reagent, prepared from β-bromoethylbenzene and magnesium metal, with diethyl oxalate (B1200264). guidechem.com The Grignard reagent, phenethylmagnesium bromide, is formed in an aprotic solvent like tetrahydrofuran or methyl tert-butyl ether. guidechem.comgoogle.com This reagent is then added to a solution of diethyl oxalate or ethyl oxalyl chloride. smolecule.comguidechem.com The reaction with ethyl oxalyl chloride, often in the presence of a copper salt like CuCN, can provide good selectivity and high yields, with purities exceeding 97% being achievable. google.com

However, the reaction with diethyl oxalate can sometimes lead to by-products, such as 1,6-diphenylhexane-1,6-dione, which can complicate purification. guidechem.com Despite this, optimization of reaction conditions, such as temperature and reaction time, can lead to high yields of the desired product. google.com One protocol reports a yield of 85.7% after high vacuum distillation. guidechem.com

Table 3: Example of Grignard Synthesis for Ethyl 2-Oxo-4-phenylbutyrate

Step Reactants Reagents/Solvents Conditions Product Reference
1. Grignard Formation β-bromoethylbenzene, Magnesium Tetrahydrofuran, Methyl tert-butyl ether, Iodine (catalyst) 50-60°C, 1 hour Phenethylmagnesium bromide guidechem.comgoogle.com
2. Acylation Phenethylmagnesium bromide, Ethyl oxalyl chloride Tetrahydrofuran, CuCN -10°C to 0°C Grignard complex google.com

| 3. Workup & Purification | Grignard complex | 10% Hydrochloric acid solution | Room temperature, then distillation | Ethyl 2-oxo-4-phenylbutyrate | guidechem.com |

Strategies Involving 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

A prominent method for the synthesis of β-keto esters, including this compound, utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This strategy involves the acylation of Meldrum's acid followed by alcoholysis.

The general two-step procedure begins with the acylation of Meldrum's acid with an appropriate acylating agent, such as phenylacetyl chloride. nih.gov This reaction is typically carried out in the presence of a base like pyridine in a solvent such as dichloromethane (B109758) at reduced temperatures (e.g., 0 °C). nih.gov The resulting acyl Meldrum's acid intermediate is then subjected to ethanolysis, which involves refluxing with anhydrous ethanol. nih.gov This step leads to the formation of the desired ethyl β-keto ester and the byproducts acetone (B3395972) and carbon dioxide. sigmaaldrich.com

One documented procedure involves adding phenylacetyl chloride to a solution of Meldrum's acid and anhydrous pyridine in dichloromethane at 0 °C. After stirring, the reaction is quenched with aqueous hydrochloric acid. The intermediate solid is then refluxed with anhydrous ethanol for 2.5 hours. This method has been reported to yield this compound as a colorless oil in very high yield (98.8%) after purification by column chromatography. nih.gov

Another variation involves the condensation of a carboxylic acid with Meldrum's acid using a coupling agent. For instance, various fatty acids have been successfully converted to their corresponding β-ketoesters using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the initial acylation of Meldrum's acid. chemicalbook.comnih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient synthesis of this compound, with acid, base, and transition metal-catalyzed methods being prominent.

Acid-Catalyzed and Base-Catalyzed Methods

Base-catalyzed reactions, particularly the Claisen condensation, are a cornerstone for the synthesis of β-keto esters. researchgate.net The classical Claisen condensation involves the reaction of two equivalents of an ester, such as ethyl phenylacetate, in the presence of a strong base like sodium ethoxide (NaOEt). The base deprotonates the α-carbon of one ester molecule to form a nucleophilic enolate. google.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. google.com The subsequent elimination of an ethoxide ion from the tetrahedral intermediate yields the β-keto ester. google.com A full equivalent of base is typically required because the resulting β-keto ester is acidic and is deprotonated by the base, which drives the reaction equilibrium toward the product. researchgate.net

A specific example is the reaction of ethyl phenylacetate with potassium tert-butoxide, which has been performed solvent-free to produce ethyl 3-oxo-2,4-diphenylbutanoate, a related compound. researchgate.net For the target molecule, a mixed Claisen condensation between ethyl acetate and ethyl phenylacetate can be envisioned.

Acid-catalyzed methods are also employed. One approach involves the reaction of acetophenone (B1666503) and ethyl acetate under acidic conditions, followed by distillation and purification to obtain this compound. Furthermore, Brønsted acids have been shown to catalyze the reaction of carbonyl compounds with ethyl diazoacetate, leading to β-keto esters through rearrangement shifts.

Transition Metal Catalysis for Controlled Formation

Transition metal catalysis offers sophisticated methods for forming C-C bonds in the synthesis of β-keto esters. Palladium-catalyzed reactions are particularly noteworthy in this context. While many applications involve reactions of β-keto esters, such as α-allylation, these studies establish the principle of generating and utilizing palladium enolates from these compounds. nih.govjst.go.jp

A relevant synthetic strategy is the palladium-catalyzed β-arylation of α-keto esters. This reaction couples α-keto ester enolates with aryl bromides using a catalyst system derived from Pd₂(dba)₃ and PᵗBu₃, providing access to β-aryl α-keto esters. nih.gov This demonstrates a controlled method for forming the crucial C-C bond adjacent to the ester group.

Another approach involves the reaction of an organometallic reagent with an appropriate electrophile. A Grignard reaction can be used, where phenethylmagnesium bromide (formed from β-bromophenylethane and magnesium) is reacted with diethyl oxalate. nih.gov Although this technically uses magnesium, a main-group metal, related cross-coupling reactions often fall under the broader umbrella of transition metal-catalyzed processes due to mechanistic similarities.

Furthermore, a patent describes a multi-step synthesis starting from benzaldehyde (B42025) and pyruvic acid, where a key step is the reduction of an unsaturated intermediate, ethyl 4-phenyl-2-oxo-3-butenoate, using a palladium chloride catalyst to yield the final product. nih.gov Copper catalysts, specifically Cu(OTf)₂, have also been documented in the synthesis of related compounds via a three-component condensation, highlighting the potential of other transition metals. google.com

Optimization of Reaction Conditions for Improved Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of reactants, catalyst, solvent, temperature, and reaction time.

In the Meldrum's acid route , the choice of base and solvent is crucial. The use of pyridine in dichloromethane at 0 °C for the acylation step, followed by reflux in ethanol for alcoholysis, has been shown to be highly effective, leading to yields approaching 99%. nih.gov

For base-catalyzed Claisen-type condensations , the selection of the base and solvent significantly impacts efficiency. Sodium ethoxide in ethanol is a classic combination. ut.ac.ir The reaction of monoethyl monopotassium malonate with phenacyl chloride utilizes triethylamine as a base and magnesium chloride, likely as a Lewis acid, in tetrahydrofuran (THF). The temperature is carefully controlled, with stirring at 5 to 20 °C for an extended period (63 hours) to achieve a high yield of 86%. chemicalbook.com The workup procedure is also vital; quenching with acid followed by a specific sequence of washes with acid, water, and sodium bicarbonate solution ensures the isolation of a clean product. chemicalbook.com

The following table summarizes the optimization of a Claisen-like condensation for a related β-keto ester, demonstrating the impact of different bases and reaction conditions.

Table 1: Optimization of Claisen-Schmidt Condensation Conditions This table is illustrative of general optimization strategies for similar reactions.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (min) Yield (%)
1 K₂CO₃ (5) Water/Ethanol Room Temp 25 85
2 K₂CO₃ (10) Water/Ethanol Room Temp 15 95
3 Piperidine (10) Water/Ethanol Room Temp 60 70
4 NaOH (10) Water/Ethanol Room Temp 45 78

Data adapted from a study on the synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives. nih.gov

Table 2: Effect of Solvent and Temperature on a Grignard-based Synthesis This table outlines key parameters for a Grignard reaction route to a related 2-oxo-4-phenylbutyrate.

Parameter Condition Role/Observation
Solvent Methyl tert-butyl ether Primary solvent for Grignard reagent formation.
Co-solvent Thinner (e.g., Toluene) Used in a ratio of 0 to 0.25:1 with the primary solvent.
Grignard Reaction Temp. 30 to 60 °C Temperature range for the formation of the Grignard reagent.
Addition Reaction Temp. -30 to 50 °C (Optimal: -15 to 20 °C) Temperature for the reaction of the Grignard reagent with diethyl oxalate.
Hydrolysis Aqueous Acid (e.g., HCl) Acidic workup is required to protonate the intermediate and afford the final product.

Data adapted from a patent for the preparation of ethyl 2-oxo-4-phenylbutyrate. nih.gov

These examples underscore that careful selection and control of reaction parameters are essential for achieving high yield and selectivity in the synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 3 Oxo 4 Phenyl Butyricacidethylester

Keto-Enol Tautomerism and its Influence on Reaction Pathways

3-Oxo-4-phenyl-butyric acid ethyl ester, like other β-dicarbonyl compounds, exists as an equilibrium mixture of its keto and enol tautomers. The keto form contains two carbonyl groups (a ketone and an ester), while the enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (an enol).

The equilibrium between these two forms is a dynamic process known as keto-enol tautomerization, which can be catalyzed by either acid or base. youtube.com

Base-Catalyzed Tautomerism: In the presence of a base, a proton is removed from the α-carbon (the carbon between the two carbonyl groups), creating a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol form. youtube.com

Acid-Catalyzed Tautomerism: Under acidic conditions, the ketone carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A water molecule then removes a proton from the α-carbon, leading to the formation of the enol. youtube.com

The position of this equilibrium and the ability to form the enol or enolate intermediate are crucial as they dictate the compound's reactivity. The enol form behaves as a carbon-centered nucleophile, reacting with various electrophiles at the α-carbon. The stability of the enol tautomer is enhanced by the potential for conjugation between the C=C double bond and the ester carbonyl group, as well as the phenyl ring. youtube.com This nucleophilic character of the α-carbon is central to many of the synthetic applications of β-keto esters.

Electrophilic and Nucleophilic Reactions of the β-Keto Ester Moiety

The unique arrangement of functional groups in 3-Oxo-4-phenyl-butyric acid ethyl ester provides both electrophilic and nucleophilic centers.

Nucleophilic Reactions: The most significant nucleophilic character arises from the α-carbon. The hydrogens on this "active methylene" group are acidic and can be readily removed by a base to form a stable enolate ion. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation and Acylation: The enolate can attack alkyl halides or acyl chlorides in classic alkylation and acylation reactions to introduce new substituents at the α-position.

Condensation Reactions: It readily undergoes condensation reactions, such as the Claisen condensation, to form more complex molecules. For instance, reaction with hydrazines can lead to the formation of substituted pyrazoles. chemicalbook.com

Electrophilic Reactions: The molecule also contains two electrophilic carbon atoms: the ketonic carbonyl carbon and the ester carbonyl carbon.

Reactions at the Ketonic Carbonyl: This carbon is susceptible to attack by various nucleophiles. As will be discussed, its reduction by hydride reagents or biocatalysts is a key transformation.

Reactions at the Ester Carbonyl: The ester group can undergo nucleophilic acyl substitution. Stronger nucleophiles can replace the ethoxy group, allowing for the conversion of the ester into other functional groups like amides (with amines) or carboxylic acids (via hydrolysis). Transesterification to other esters is also possible.

Reduction Reactions of 3-Oxo-4-phenyl-butyricacidethylester

The reduction of the ketone functionality in 3-Oxo-4-phenyl-butyric acid ethyl ester to a secondary alcohol is a synthetically important transformation, particularly when achieved with high stereoselectivity to produce chiral hydroxy esters. These chiral building blocks are valuable intermediates in pharmaceutical synthesis. nih.gov

Achieving high enantioselectivity in the reduction of β-keto esters is a major focus of synthetic chemistry. While direct examples for 3-Oxo-4-phenyl-butyric acid ethyl ester are specific, extensive research on analogous compounds like ethyl 4-chloro-3-oxobutanoate provides a clear blueprint for applicable methodologies. These methods often rely on chiral catalysts or reagents to control the stereochemical outcome.

Common strategies include:

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenation and transfer hydrogenation.

Whole-Cell Biocatalysis: As detailed below, microorganisms are highly effective at performing these reductions with exceptional stereocontrol. nih.govresearchgate.net

Isolated Enzymes: Purified ketoreductases and alcohol dehydrogenases offer a more controlled system than whole cells. nih.govscispace.com

For example, studies on ethyl 4-chloro-3-oxobutanoate have demonstrated that recombinant E. coli strains can be engineered to produce specific chiral alcohols with high yield and optical purity (e.g., >99% enantiomeric excess). nih.govtandfonline.com Similar strategies, including the use of thermostabilized mutant enzymes, allow for rapid and highly selective reductions under optimized process conditions. nih.govscispace.com

Biocatalysis offers an environmentally benign and highly selective route for the reduction of β-keto esters. A wide range of microorganisms and isolated enzymes (carbonyl reductases/ketoreductases) have been shown to effectively catalyze the asymmetric reduction of these substrates. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a classic biocatalyst for this transformation, typically affording the corresponding (S)-hydroxy ester. chemicalbook.comresearchgate.netsigmaaldrich.com Research has shown that screening different yeast species, such as Pichia kluyveri and Candida utilis, can lead to improved yields and enantioselectivities for various substituted β-keto esters. researchgate.net The enantioselectivity of these bioreductions can be critically dependent on the substrate structure and can be fine-tuned through reaction engineering. nih.gov For instance, strategies like continuous substrate feeding or the use of specific enzyme inhibitors can dramatically increase the enantiomeric excess of the product by suppressing competing enzymes within the cell that produce the opposite enantiomer. nottingham.edu.cn

The table below summarizes findings from the biocatalytic reduction of various β-keto esters, illustrating the effectiveness of this approach.

SubstrateBiocatalystKey ConditionsProductConversion (%)Enantiomeric Excess (ee, %)Reference
Ethyl BenzoylacetateBaker's Yeast (S. cerevisiae)Alternation of growth medium(S)-ethyl 3-hydroxy-3-phenylpropionate-- researchgate.net
Ethyl BenzoylacetateImmobilized Pichia stipitisAddition of glucose and inhibitor(S)-ethyl 3-hydroxy-3-phenylpropionate~8599 researchgate.net
Benzyl Acetoacetate (B1235776)Hansenula sp. (free cells)Glucose, 30°C, 24hBenzyl (S)-3-hydroxybutanoate8597 nih.gov
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli (CpSADH)2-propanol for NADH regenerationEthyl (R)-4-chloro-3-hydroxybutanoate95.2>99 tandfonline.com
Ethyl 4-chloro-3-oxobutanoateMutant Ketoreductase (ChKRED20)65°C, 1h(S)-ethyl 4-chloro-3-hydroxybutanoate100>99.5 nih.govscispace.com
Ethyl 3-oxobutyrateBaker's YeastSubstrate feeding or vinyl acetate (B1210297) inhibitionEthyl (S)-3-hydroxy-butyrate-98 nottingham.edu.cn

Heterogeneous catalytic hydrogenation provides an alternative, industrially scalable method for the reduction of the keto group. Platinum-group metals supported on materials like alumina (B75360) (Al₂O₃) are commonly used for this purpose. While specific studies on the Pt-Ir/Al₂O₃ catalyzed hydrogenation of 3-Oxo-4-phenyl-butyric acid ethyl ester are not prevalent in the cited literature, the principles can be inferred from related systems.

For example, the hydrogenation of other carbonyl-containing biomass derivatives has been studied using platinum supported on mixed oxides like Nb₂O₅-Al₂O₃. mdpi.com In these systems, factors such as the metal particle size, the nature of the support, and the presence of reducible oxide species can influence catalytic activity and selectivity. For the reduction of a keto-ester, the reaction would typically be carried out under a hydrogen atmosphere at elevated pressure and temperature. The catalyst facilitates the addition of hydrogen across the C=O bond. The choice of support and the potential addition of a second metal (like Iridium to Platinum) can be used to tune the catalyst's performance, improving activity and stability, and in some cases, influencing selectivity if other reducible groups are present. mdpi.com

Oxidation Reactions

The oxidation of 3-Oxo-4-phenyl-butyric acid ethyl ester is less commonly explored than its reduction. However, studies on the closely related 4-oxo-4-phenyl butanoic acid demonstrate that the molecule can undergo oxidative cleavage under treatment with strong oxidizing agents. orientjchem.org

Research has shown that oxidation of 4-oxo-4-phenyl butanoic acid with chromium(VI) reagents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) or benzimidazolium fluorochromate (BIFC), in an acidic aqueous-organic medium results in the cleavage of the carbon-carbon bond between the carbonyl group and the adjacent methylene (B1212753) group. orientjchem.orgzenodo.org The primary product of this reaction is benzoic acid. The reaction is typically first order with respect to the substrate, the oxidant, and acid concentration. orientjchem.org It is proposed that the reaction proceeds via the enol form of the oxo acid. A similar oxidative cleavage pathway would be expected for the corresponding ethyl ester under these potent oxidizing conditions.

Substitution Reactions and Functional Group Interconversions

As a β-keto ester, 3-oxo-4-phenyl-butyric acid ethyl ester possesses a highly reactive "active methylene" group at the C2 position. The protons on this carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base, an enolate ion. orientjchem.org This resonance-stabilized enolate is a potent nucleophile and serves as the key intermediate for most substitution reactions.

The compound is a versatile precursor for synthesizing a variety of other molecules, including heterocyclic compounds and other functionalized derivatives. orientjchem.orgrsc.org For example, it is a substrate in the Paal-Knorr synthesis for preparing substituted furans, pyrroles, and thiophenes. orientjchem.org Furthermore, it can undergo hydrolysis and subsequent decarboxylation to yield a ketone, a central transformation in acetoacetic ester synthesis. orientjchem.org Under acidic or basic conditions, it can be converted to phenylacetone (B166967). Some of the key functional group interconversions and synthetic applications are highlighted below.

Table 1: Selected Synthetic Transformations of 3-Oxo-4-phenyl-butyric acid ethyl ester

Product ClassReagents/ConditionsNotesSource(s)
Substituted PyrrolesAmine, Acid CatalystA common application of γ-dicarbonyl compounds in Paal-Knorr synthesis. orientjchem.org
Substituted FuransAcid CatalystPaal-Knorr synthesis pathway. orientjchem.org
Substituted ThiophenesSulfurizing Agent (e.g., Lawesson's Reagent)Paal-Knorr synthesis pathway. orientjchem.org
PhenylacetoneAcid or Base, HeatInvolves hydrolysis of the ester followed by decarboxylation.
TriazipinonesSpecific reaction conditionsUsed in the preparation of these heterocyclic compounds. rsc.org
Benzo[c]furan-4,7-dionesSpecific reaction conditionsDemonstrates its utility as a building block for complex structures. rsc.org
4-HydroxycyclopentanonesCoupling with glyoxalsReaction proceeds via the phosphorane derivative of the ester. rsc.org

Regioselective Alkylation and Allylation of 3-Oxo-4-phenyl-butyric acid ethyl ester

The acidity of the α-protons on the C2 methylene group allows for highly regioselective alkylation and allylation reactions. The process begins with the deprotonation of the C2 carbon by a suitable base (e.g., an alkoxide) to form the enolate ion. This enolate, being a soft nucleophile, readily attacks electrophiles like alkyl halides or allyl halides in an SN2 reaction.

The reaction is highly regioselective for the C2 position because the alternative C4 protons are significantly less acidic, resembling those of a simple ketone. The enolate formed from C2 deprotonation is stabilized by resonance involving both carbonyl groups, making it the thermodynamically and kinetically favored intermediate for these reactions. orientjchem.org This provides a direct and controlled method for introducing carbon-based substituents at the α-carbon, leading to a diverse range of substituted β-keto esters.

Table 2: Regioselective C2-Alkylation/Allylation

Reagent TypeExample ReagentBaseProduct StructureSource(s)
Alkyl HalideIodomethaneSodium EthoxideEthyl 2-methyl-3-oxo-4-phenylbutanoate orientjchem.org
Alkyl HalideBenzyl BromideSodium EthoxideEthyl 2-benzyl-3-oxo-4-phenylbutanoate orientjchem.org
Allyl HalideAllyl BromideSodium EthoxideEthyl 2-allyl-3-oxo-4-phenylbutanoate orientjchem.org

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of the reactions involving 3-oxo-4-phenyl-butyric acid ethyl ester is crucial for optimizing reaction conditions and controlling product selectivity. Modern analytical and computational techniques are instrumental in these investigations.

Process Analytical Technology (PAT) tools, particularly in-situ spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring reactions in real-time. nih.gov These techniques allow chemists to track the concentration of reactants, intermediates, and products without altering the reaction mixture. rsc.orgresearchgate.net

For reactions involving 3-oxo-4-phenyl-butyric acid ethyl ester, in-situ FTIR can monitor the disappearance of the characteristic C=O stretching frequencies of the starting material and the appearance of new bands corresponding to the product. nih.govresearchgate.net For instance, in an alkylation reaction, the progress can be followed by observing the changes in the vibrational spectra over time.

Similarly, in-situ NMR spectroscopy can provide detailed mechanistic insights. researchgate.net A key equilibrium for β-keto esters is keto-enol tautomerism. thermofisher.comasu.edu Proton NMR can be used to study this dynamic process, as the interconversion is often slow enough on the NMR timescale to observe distinct signals for both the keto and enol forms. thermofisher.comnanalysis.com By monitoring the relative integrations of these signals under various conditions (e.g., changing temperature or solvent), thermodynamic parameters for the equilibrium can be determined. asu.edunih.gov This approach can also be extended to monitor the progress of a substitution reaction by tracking the disappearance of the C2 methylene proton signal of the starting material and the emergence of new signals for the alkylated product.

Computational and theoretical studies, especially using Density Functional Theory (DFT), provide profound insights into the reaction mechanisms, transition states, and stability of intermediates involved in the transformations of β-keto esters. orientjchem.orgnih.gov Molecular modeling can elucidate the conformation, stability, and reactivity of the compound. orientjchem.org

DFT calculations are widely used to study the keto-enol tautomerism that is central to the reactivity of this compound. orientjchem.orgrsc.org These calculations can determine the relative energies of the keto and enol tautomers and the energy barriers for their interconversion, helping to explain why one form may be favored over the other in different solvents or in the gas phase. orientjchem.org For catalyzed reactions, computational modeling can help rationalize the observed selectivity. For example, in Lewis acid-catalyzed reactions, the formation of a six-membered transition state, where the catalyst coordinates with both carbonyl oxygen atoms, is a plausible explanation for high selectivity, and its structure and stability can be investigated through computational methods. orientjchem.org Such studies are crucial for understanding factors like steric and electronic effects that govern the reaction pathways of β-dicarbonyl compounds. rsc.org

A Versatile Building Block: Applications of 3-Oxo-4-phenyl-butyric acid ethyl ester in Synthetic Chemistry

Ethyl 3-oxo-4-phenylbutanoate, a β-keto ester carrying a phenyl group, serves as a valuable and versatile intermediate in organic synthesis. Its structure incorporates multiple reactive sites, including an active methylene group flanked by two carbonyls and a keto group, making it a powerful precursor for the construction of a diverse range of complex molecules. This article explores its specific applications in the synthesis of heterocyclic compounds and chiral molecules, highlighting its role in building molecular frameworks of significant chemical and pharmaceutical interest.

Applications of 3 Oxo 4 Phenyl Butyric Acid Ethyl Ester As a Synthetic Intermediate

Precursor in Complex Organic Molecule Construction

The strategic placement of the phenyl group and the dicarbonyl functionality makes ethyl 3-oxo-4-phenylbutanoate a prime candidate for generating intricate molecular frameworks. Its ability to participate in a variety of chemical transformations allows for its incorporation into sophisticated multi-step synthetic pathways.

A significant application of ethyl 3-oxo-4-phenylbutanoate is its role as a precursor to Phenylacetone (B166967), also known as P-2-P or Benzyl Methyl Ketone (BMK). The conversion is a classic example of the utility of β-keto esters in synthesis. The process relies on the hydrolysis of the ester functional group followed by decarboxylation.

When subjected to heating under either acidic or basic conditions, the ester is cleaved to form the corresponding β-keto acid, 3-oxo-4-phenylbutanoic acid. researchgate.netnih.gov This intermediate is thermally unstable and readily loses a molecule of carbon dioxide (decarboxylates) to yield the final ketone product, Phenylacetone. researchgate.net Research has shown that this conversion proceeds more rapidly for ethyl 3-oxo-4-phenylbutanoate compared to its isomer where the phenyl group is on the α-carbon (ethyl 3-oxo-2-phenylbutanoate). researchgate.netnih.gov

Table 1: Conversion of Ethyl 3-oxo-4-phenylbutanoate (EGPA) and Isomers to Phenylacetone (P2P)

Precursor CompoundAbbreviationReaction ConditionsPrimary ProductSource
Ethyl 3-oxo-4-phenylbutanoateEGPAHeating under acidic or basic conditionsPhenylacetone (P2P) researchgate.netnih.gov
Methyl 3-oxo-4-phenylbutanoateMGPAHeating under acidic or basic conditionsPhenylacetone (P2P) researchgate.netnih.gov
Ethyl 3-oxo-2-phenylbutanoateEAPAHeating under acidic conditionsPhenylacetone (P2P) researchgate.net
Ethyl 3-oxo-2-phenylbutanoateEAPAHeating under basic conditionsPhenylacetic acid researchgate.net

The utility of ethyl 3-oxo-4-phenylbutanoate extends far beyond the synthesis of simple ketones. It is a key starting material for the synthesis of various biologically active heterocyclic compounds. Its ability to react with dinucleophiles is particularly valuable in constructing ring systems.

For instance, it is employed in the preparation of:

Pyrazolone derivatives : These compounds are investigated for their potential as antiprion agents. guidechem.comchemicalbook.com The synthesis typically involves the condensation of the β-keto ester with a hydrazine derivative. orientjchem.orgnih.govresearchgate.net

Pyrrolinylaminopyrimidine and Pyrroloquinoline quinone analogs : These classes of molecules have been synthesized using ethyl 3-oxo-4-phenylbutanoate as a key intermediate and are explored as inhibitors of AP-1 and NF-κB mediated gene expression. guidechem.comchemicalbook.com

The compound's reactive methylene group allows for facile alkylation and acylation, providing a straightforward route to a diverse range of substituted derivatives that can then be cyclized to form complex structures. While its isomer, ethyl 2-oxo-4-phenylbutanoate, is used in the synthesis of ACE inhibitors like enalapril, the underlying keto-ester chemistry demonstrates the potential for this class of compounds to serve as building blocks for medicinally important molecules.

Table 2: Examples of Multi-step Syntheses Involving Ethyl 3-oxo-4-phenylbutanoate

Target Molecule ClassBiological/Investigative RelevanceRole of Ethyl 3-oxo-4-phenylbutanoateSource
Pyrazolone DerivativesAntiprion CompoundsKey precursor for heterocyclic ring formation guidechem.comchemicalbook.com
Pyrrolinylaminopyrimidine AnalogsInhibitors of AP-1 and NF-κB mediated gene expressionCore structural building block guidechem.comchemicalbook.com

Utility in Green Chemistry and Sustainable Synthetic Methodologies

In line with the growing importance of green chemistry, new methods for the synthesis and application of ethyl 3-oxo-4-phenylbutanoate are being developed to improve efficiency and reduce environmental impact. These approaches focus on milder reaction conditions, waste minimization, and the use of recyclable or less toxic materials.

One significant advancement is the use of microchannel reactors for its synthesis. guidechem.com This technology offers superior heat and mass transfer compared to traditional batch reactors, allowing for precise temperature control, shorter reaction times, and potentially higher yields and purity. guidechem.com This method represents a move away from classical syntheses that often required harsh conditions and lengthy procedures.

Other sustainable strategies being applied to β-keto esters in general, which are relevant to the synthesis and transformation of ethyl 3-oxo-4-phenylbutanoate, include:

Heterogeneous Catalysis : The development of recyclable catalysts, such as silica-supported boric acid, enables efficient trans-esterification of β-keto esters under solvent-free conditions. nih.gov This minimizes chemical waste and simplifies product purification, aligning with green chemistry principles. nih.gov

Biocatalysis : Enzymes, such as ketoreductases and dehydrogenases, are being used for the asymmetric reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters, which are valuable chiral building blocks. rsc.org The use of baker's yeast has also been explored for the reduction of related keto-esters. researchgate.net These biocatalytic methods operate under mild conditions and offer high selectivity.

Electrosynthesis : Electrochemical methods provide a sustainable alternative to traditional chemical oxidants. rsc.org For example, an electrochemical approach for the synthesis of β-keto spirolactones from cyclic β-keto esters has been developed using green solvents and electrons as the "oxidant," which can also be scaled up using continuous flow technology. rsc.org

Table 3: Green Chemistry and Sustainable Methodologies for β-Keto Esters

MethodologyDescriptionKey AdvantagesSource
Microchannel Reactor SynthesisContinuous flow synthesis of ethyl 3-oxo-4-phenylbutanoate.Improved temperature control, faster reactions, higher purity. guidechem.com
Heterogeneous CatalysisUse of a recyclable silica-boric acid catalyst for trans-esterification.Solvent-free conditions, catalyst is recoverable and reusable, minimized waste. nih.gov
Biocatalysis / Enzymatic ReductionAsymmetric reduction of β-keto esters using enzymes.High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.netrsc.org
ElectrosynthesisUsing electricity to drive the synthesis of derivatives from β-keto esters.Avoids stoichiometric chemical oxidants, uses green solvents, scalable. rsc.org

Compound Name Directory

Stereochemical Aspects and Enantioselective Transformations

Enantioselective Catalysis in β-Keto Ester Reductions and Derivatizations

Enantioselective catalysis offers a more atom-economical approach to accessing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The reduction of the prochiral ketone in 3-oxo-4-phenylbutyric acid ethyl ester and its derivatives is a key transformation where enantioselective catalysis has been successfully applied.

Biocatalysis, in particular, has demonstrated significant potential. The enantioselective reduction of the closely related isomer, ethyl 2-oxo-4-phenylbutanoate, has been achieved with high enantiomeric excess (ee) using various microorganisms. For instance, Saccharomyces cerevisiae and Dekera sp. have been shown to reduce ethyl 2-oxo-4-phenylbutanoate to the corresponding (S)-hydroxy ester with over 92% ee. researchgate.net Conversely, Kluyveromyces marxianus can produce the (R)-enantiomer, albeit with a lower ee of 32%. researchgate.net These findings highlight the potential for screening different microbial strains to access either enantiomer of the corresponding alcohol.

The following table summarizes the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate by different microorganisms, illustrating the catalyst-dependent stereochemical outcome.

MicroorganismProduct EnantiomerEnantiomeric Excess (ee)Conversion
Saccharomyces cerevisiae(S)>92%>90%
Dekera sp.(S)>92%>90%
Kluyveromyces marxianus(R)32%>90%

Data sourced from a study on the enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. researchgate.net

Beyond biocatalysis, asymmetric hydrogenation using chiral metal complexes is a powerful tool for the enantioselective reduction of ketones. While specific data for the asymmetric hydrogenation of 3-oxo-4-phenylbutyric acid ethyl ester is limited in the provided search results, the successful enantioselective hydrogenation of related α,β-unsaturated ketoesters, such as (E)-ethyl 2-oxo-4-arylbut-3-enoate, to the corresponding saturated hydroxy esters with up to 96% ee using a Ruthenium-SunPhos catalyst system, suggests that similar catalytic systems could be effective for the target molecule. buchler-gmbh.com

Kinetic Resolution Techniques for Stereoisomer Separation

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. This technique is particularly useful when both enantiomers are desired or when a racemic starting material is readily available.

The principle of kinetic resolution can be applied to racemic 3-oxo-4-phenylbutyric acid ethyl ester, should a chiral center be introduced at the C2 or C4 position. For instance, if a racemic mixture of an alkylated derivative of 3-oxo-4-phenylbutyric acid ethyl ester were subjected to a reaction catalyzed by a chiral catalyst, one enantiomer would react preferentially, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product.

Enzymes, such as lipases, are often employed in kinetic resolutions due to their high stereoselectivity. A classic example is the acylation of a racemic secondary alcohol, where the lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product and the unreacted alcohol. While direct experimental data for the kinetic resolution of derivatives of 3-oxo-4-phenylbutyric acid ethyl ester is not prevalent in the searched literature, the general applicability of this method to β-keto esters and their derivatives is well-established.

The first reported kinetic resolution was achieved by Louis Pasteur, who used a microorganism to selectively metabolize one enantiomer of tartaric acid. wikipedia.org Modern synthetic methods often utilize chiral catalysts for this purpose, and the development of new and more efficient catalysts for kinetic resolution remains an active area of research.

Analytical and Spectroscopic Methodologies for Mechanistic Elucidation and Process Control

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of 3-Oxo-4-phenyl-butyric acid ethyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the different protons within the molecule give rise to distinct signals. The aromatic protons of the phenyl group typically manifest as a multiplet in the δ 7.2–7.4 ppm range. Other key signals correspond to the protons of the ethyl ester group and the methylene (B1212753) groups in the butanoate chain.

¹³C NMR spectroscopy is complementary, revealing the carbon skeleton. Key resonances include a signal for the ester carbonyl carbon around δ 170 ppm and another for the ketone carbonyl carbon at approximately δ 200 ppm. The distinct carbon environments of the phenyl group and the butanoate chain also produce specific signals. While this compound exhibits keto-enol tautomerism, the keto form is typically predominant in standard deuterated solvents like CDCl₃, and the reported spectra usually reflect this major tautomer.

Representative NMR Data for Ethyl 3-oxo-4-phenylbutanoate (Keto-form in CDCl₃)

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (C₆H₅) ~7.2 - 7.4 (multiplet) ~124.5 - 147.8
Methylene (C4, next to phenyl) ~3.8 (singlet) ~42.5 - 46.5
Methylene (C2, α to ester) ~3.4 (singlet) Not specified
Ethyl (CH₂) ~4.2 (quartet) Not specified
Ethyl (CH₃) ~1.3 (triplet) Not specified
Ester Carbonyl (C1) --- ~170 - 173
Keto Carbonyl (C3) --- ~196 - 200

Note: Specific chemical shifts and multiplicities can vary based on the solvent, concentration, and instrument frequency. The values presented are approximate ranges based on typical data.

For more complex structural assignments, especially in cases of isomerization or to confirm connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 3-Oxo-4-phenyl-butyric acid ethyl ester and to analyze its fragmentation pattern, which serves as a chemical fingerprint. The nominal molecular weight of the compound is 206.24 g/mol . nih.gov

In techniques like Electrospray Ionization (ESI-MS), a soft ionization method, the molecule can be detected as a protonated species [M+H]⁺ or as an adduct with other ions (e.g., [M+Na]⁺), often with minimal fragmentation. This is particularly useful for confirming the molecular weight of the product during reaction monitoring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. rsc.org

When coupled with Gas Chromatography (GC-MS), mass spectrometry is used to separate and identify components in a mixture. However, for β-keto esters like 3-Oxo-4-phenyl-butyric acid ethyl ester, thermal decomposition can be a significant issue in the hot GC injector. Studies have shown that the compound can decompose to form phenyl-2-propanone (P2P) during GC-MS analysis. researchgate.net This transformation must be considered when interpreting GC-MS data. To mitigate this, derivatization techniques, such as conversion to a methoxime, can be used to create a more thermally stable compound, allowing for more reliable GC-MS analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-Oxo-4-phenyl-butyric acid ethyl ester and for monitoring their transformation during chemical reactions. The presence and position of characteristic absorption bands confirm the structural integrity of the molecule.

The two most prominent features in the IR spectrum of this β-keto ester are the strong stretching vibrations (ν) of the two carbonyl groups (C=O).

The ketone carbonyl stretch typically appears in the range of 1710-1725 cm⁻¹.

The ester carbonyl stretch is found at a slightly higher frequency, generally around 1735-1745 cm⁻¹. libretexts.orglibretexts.org

The presence of the phenyl group and potential conjugation can influence the exact frequencies of these vibrations. Additionally, the C-O stretching vibrations of the ester group are visible as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org Monitoring the disappearance of reactant functional groups or the appearance of these characteristic C=O bands can provide real-time information on the progress of a synthesis.

Typical IR Absorption Frequencies for 3-Oxo-4-phenyl-butyric acid ethyl ester

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹) Intensity
C=O (Ester) Stretch ~1735 - 1745 Strong
C=O (Ketone) Stretch ~1710 - 1725 Strong
C-O (Ester) Stretch ~1000 - 1300 Strong
C-H (Aromatic) Stretch ~3000 - 3100 Medium

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity, Conversion, and Enantiomeric Excess Determination in Research

Chromatographic methods are essential for assessing the purity of 3-Oxo-4-phenyl-butyric acid ethyl ester, determining reaction conversion, and, in the context of asymmetric synthesis, measuring enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis and reaction monitoring. A common setup involves using a reversed-phase column (such as a C18 column) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is effective for detection due to the presence of the phenyl group chromophore. By analyzing samples over the course of a reaction, the consumption of starting materials and the formation of the product can be quantified to determine the reaction's conversion rate.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful separation technique. It is highly effective for assessing purity by separating the target compound from volatile impurities or residual solvents. As mentioned previously, care must be taken due to the thermal lability of the compound, and derivatization may be necessary for accurate quantitative analysis. researchgate.net

For chiral molecules, determining the enantiomeric excess is crucial. While 3-Oxo-4-phenyl-butyric acid ethyl ester itself is achiral, it is a precursor to chiral molecules, such as the corresponding chiral alcohol obtained via asymmetric reduction. The enantiomeric excess of such chiral products is most commonly determined using chiral HPLC or chiral GC . These techniques use a stationary phase that is itself chiral, allowing for the separation of the two enantiomers into distinct peaks. The relative area of the two peaks is then used to calculate the enantiomeric excess of the mixture. nih.gov

Table of Mentioned Compounds

Common Name/AbbreviationIUPAC Name
3-Oxo-4-phenyl-butyric acid ethyl esterEthyl 3-oxo-4-phenylbutanoate
Phenyl-2-propanone (P2P)1-Phenylpropan-2-one
AcetonitrileAcetonitrile
MethanolMethanol
Phenylacetyl chloride2-Phenylacetyl chloride
Meldrum's Acid2,2-Dimethyl-1,3-dioxane-4,6-dione
Pyridine (B92270)Pyridine
Ethanol (B145695)Ethanol

Theoretical and Computational Studies on 3 Oxo 4 Phenyl Butyricacidethylester Chemistry

Electronic Structure and Reactivity Predictions of 3-Oxo-4-phenyl-butyricacidethylester

The electronic structure of a molecule is fundamental to its reactivity. For this compound, computational methods such as Density Functional Theory (DFT) are employed to model its geometry and electron distribution. The molecule exists in a state of keto-enol tautomerism, where the ketone and enol forms are in equilibrium. Computational calculations can predict the relative stabilities of these tautomers.

The reactivity of this compound is dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites).

In this compound, the oxygen atoms of the carbonyl groups are electron-rich, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons and the α-carbon (the carbon atom between the two carbonyl groups) are electron-deficient and thus prone to nucleophilic attack. This inherent reactivity makes it a valuable precursor in various synthetic reactions. researchgate.net

Table 1: Calculated Properties of this compound This table presents computationally derived properties for this compound, offering insights into its physicochemical characteristics. nih.gov

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
InChIKeyBOZNWXQZCYZCSH-UHFFFAOYSA-N
IUPAC Nameethyl 3-oxo-4-phenylbutanoate

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. Computational chemistry provides powerful tools to model these high-energy transition state structures. rsc.orgscielo.br By calculating the energy barriers (activation energies) associated with different potential reaction pathways, chemists can predict the most likely mechanism. researchgate.net

For instance, in the reduction of the keto group in this compound, several pathways might be envisioned. Transition state modeling can help determine whether the reaction proceeds via a direct hydride attack or through a more complex, stepwise mechanism. These calculations can elucidate the role of catalysts by showing how they stabilize the transition state and lower the activation energy, thereby increasing the reaction rate. While specific transition state modeling studies for this exact molecule are not abundant in the literature, the principles are widely applied to similar β-keto esters. researchgate.net

Stereochemical Outcome Prediction and Analysis in Asymmetric Reactions

A significant area where computational chemistry has made a major impact is in the prediction of stereochemical outcomes in asymmetric reactions. nih.gov When this compound undergoes reactions such as asymmetric hydrogenation, new chiral centers are formed. researchgate.net Predicting which stereoisomer will be the major product is a key challenge in synthetic chemistry.

Computational models can be used to calculate the energies of the diastereomeric transition states that lead to the different stereoisomers. researchgate.net The transition state with the lower energy will correspond to the major product. These models take into account the steric and electronic interactions between the substrate, the reagent, and the chiral catalyst. For example, in the asymmetric reduction of the ketone, the chiral catalyst creates a specific three-dimensional environment that favors the approach of the reducing agent from one face of the carbonyl group over the other. DFT calculations have been successfully used to predict the enantioselectivity of such reactions with a high degree of accuracy. researchgate.net

Table 2: Example of Asymmetric Reduction Outcome This table shows a reported experimental outcome for an asymmetric reduction reaction involving a related ketoester, which can be rationalized through computational modeling. researcher.life

ReactionYieldEnantiomeric Excess (ee)
Electrochemical asymmetric reduction of ethyl benzoylacetate63%50%

Solvent Effects on Reaction Pathways and Mechanistic Insights

The solvent in which a reaction is carried out can have a profound effect on its rate, selectivity, and even its mechanism. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can provide detailed insights into specific solvent-solute interactions, such as hydrogen bonding. Studies on related ester reactions have shown that changing from a polar protic solvent like water to a non-polar aprotic solvent can dramatically alter reaction rates and mechanisms by changing the stability of charged intermediates and transition states. nih.govmdpi.com For reactions involving this compound, computational studies incorporating solvent effects would be crucial for accurately predicting reaction outcomes and understanding the underlying mechanistic details.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for 3-Oxo-4-phenyl-butyricacidethylester Transformations

The reactivity of 3-Oxo-4-phenyl-butyric acid ethyl ester is centered around its ketone, ester, and active methylene (B1212753) functionalities. The development of innovative catalytic systems is crucial for achieving highly selective and efficient transformations, particularly for the synthesis of chiral molecules.

Current research in the broader field of β-keto ester chemistry highlights several promising directions:

Asymmetric Catalysis: The enantioselective reduction of the keto group in β-keto esters is a key strategy for producing chiral β-hydroxy esters, which are valuable building blocks. While homogeneous catalysis has shown good conversion and enantioselectivity in the asymmetric hydrogenation of α-ketoesters scispace.com, heterogeneous catalysis is gaining traction due to easier catalyst separation and recycling scispace.com. For instance, platinum nanoparticles on a carbon fiber support, modified with cinchonidine, have been used for the asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate scispace.com. Similarly, enzyme-catalyzed asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate has been achieved with high enantiomeric excess using microbial aldehyde reductases nih.govnih.gov. Future work will likely focus on developing bespoke catalysts, including both transition-metal complexes and organocatalysts, for the highly enantioselective reduction of 3-Oxo-4-phenyl-butyric acid ethyl ester.

Palladium-Catalyzed Reactions: Palladium catalysis has significantly expanded the chemistry of β-keto esters, particularly through reactions of their allylic derivatives. nih.gov These reactions proceed via the formation of π-allylpalladium enolates after decarboxylation, which can then undergo transformations like reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov Applying this strategy to allyl esters derived from 3-Oxo-4-phenyl-butyric acid ethyl ester could open new pathways for carbon-carbon bond formation.

Biocatalysis and Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity under mild conditions. The use of carbonyl reductases for the stereoselective reduction of the keto group is a well-established research area. Future efforts could explore other enzymes for the functionalization of 3-Oxo-4-phenyl-butyric acid ethyl ester, such as hydrolases for selective ester cleavage or transaminases for the introduction of amino groups.

Selective Transesterification Catalysts: The transesterification of β-keto esters is a vital transformation, and numerous catalytic systems have been developed, including those based on boric acid, zinc, ytterbium(III) triflate, and various amines. rsc.orgresearchgate.net Research into heterogeneous catalysts, such as silica-supported boric acid or functionalized clays, is driven by the desire for improved environmental profiles and catalyst reusability. researchgate.netacs.org These catalysts could be optimized for the selective transesterification of 3-Oxo-4-phenyl-butyric acid ethyl ester with a wide range of alcohols. rsc.org

Table 1: Emerging Catalytic Systems for β-Keto Ester Transformations

Catalytic SystemTransformation TypeKey AdvantagesRelevant Research Focus
Chiral Transition Metal Complexes (e.g., Ni, Pt, Sc)Asymmetric Hydrogenation/Reduction, HomologationHigh enantioselectivity, access to chiral building blocks. organic-chemistry.orgnih.govDevelopment of earth-abundant metal catalysts. nih.gov
Organocatalysts (e.g., Thioureas, Cinchona Alkaloids)Asymmetric Alkylation, Michael Addition, Mannich ReactionMetal-free, mild conditions, diverse activation modes. acs.orgUse in cooperative catalysis and phase-transfer systems. acs.orgacs.org
Biocatalysts (e.g., Reductases, Hydrolases)Enantioselective Reduction, HydrolysisHigh stereoselectivity, environmentally benign (aqueous media). nih.govnih.govEnzyme immobilization and use in biphasic systems. nih.gov
Heterogeneous Catalysts (e.g., Supported Boric Acid, Zeolites)Transesterification, CondensationCatalyst recyclability, suitability for flow chemistry. researchgate.netacs.orgImproving stability and selectivity of solid catalysts.
Palladium ComplexesAllylic Alkylation, Aldol Condensation (via enolates)Neutral reaction conditions, unique bond formations. nih.govExpansion of substrate scope and intermolecular reactions. nih.gov

Integration into Advanced Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control.

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of β-keto esters via the C-H insertion of ethyl diazoacetate into aldehydes has been successfully demonstrated in a flow process. nih.gov This approach can be adapted for the continuous production of 3-Oxo-4-phenyl-butyric acid ethyl ester or its derivatives, potentially improving yield and safety compared to traditional Claisen condensation methods which may require strong bases and long reaction times. nih.govguidechem.com A continuous-flow synthesis of β-ketoesters using a heterogeneous catalyst has also been reported, highlighting the potential for integrated reaction and purification steps. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for β-Keto Ester Synthesis

ParameterBatch SynthesisFlow Chemistry
Heat Transfer Limited by surface-area-to-volume ratio, challenging to scale.Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov
Safety Higher risk with large volumes of hazardous reagents or unstable intermediates.Improved safety due to small reactor volumes and better temperature control. nih.gov
Scalability Often requires re-optimization for different scales.Scalable by running the system for longer periods ("scaling out").
Process Control Difficult to precisely control parameters like mixing and residence time.Precise control over temperature, pressure, and residence time.
Reaction Time Can be lengthy, sometimes requiring hours or days. nih.govOften significantly reduced, from hours to minutes. nih.gov

Automated Synthesis Platforms: High-throughput experimentation is a cornerstone of modern materials and drug discovery. Automated synthesis platforms, such as AutoMATE and ChemASAP, enable the rapid and parallel execution of numerous reactions. helgroup.comkit.edu These systems can be used to screen a wide array of catalysts, solvents, and reaction conditions for the transformation of 3-Oxo-4-phenyl-butyric acid ethyl ester. Furthermore, they can be employed to generate libraries of derivatives by reacting the parent compound with various building blocks, facilitating the discovery of new molecules with desired properties. kit.edu

Expansion of Synthetic Utility to New and Complex Molecular Architectures

While 3-Oxo-4-phenyl-butyric acid ethyl ester is a known intermediate for compounds like pyrazolone (B3327878) derivatives guidechem.com, its full potential as a building block for complex molecular scaffolds is yet to be realized.

Future research will likely focus on leveraging its unique structure for the synthesis of:

Poly-substituted Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for a vast range of heterocyclic systems. By devising multi-component or tandem reaction sequences, 3-Oxo-4-phenyl-butyric acid ethyl ester can serve as a linchpin for constructing complex, biologically relevant heterocycles beyond simple pyrimidines or pyrazolones. nih.gov

Natural Product Synthesis: The structural motifs present in 3-Oxo-4-phenyl-butyric acid ethyl ester can be found within various natural products. Developing stereocontrolled methods to elaborate its backbone could provide efficient synthetic routes to these complex targets. For example, β-keto esters are key intermediates in the synthesis of complex molecules like pierisketone B, where they are used for controlled alkylation and cyclization reactions. acs.org

Chain Extension Methodologies: Novel reactions that extend the carbon chain of β-keto esters are of significant interest. A zinc carbenoid-mediated chain-extension reaction has been shown to convert β-keto esters into β-substituted γ-keto esters. organic-chemistry.org Applying this methodology to 3-Oxo-4-phenyl-butyric acid ethyl ester could provide access to a new class of γ-keto esters that are otherwise difficult to synthesize. organic-chemistry.org

Advanced Mechanistic Understanding and Predictive Modeling in Beta-Keto Ester Chemistry

A deeper, quantitative understanding of the reaction mechanisms governing β-keto ester chemistry is essential for rational catalyst design and reaction optimization. The synergy between experimental studies and computational chemistry is a powerful approach to achieve this.

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, elucidate transition state structures, and predict reactivity. nih.govresearchgate.net Such studies can explain the regioselectivity of alkylations or the stereochemical outcome of asymmetric reactions. For instance, computational analyses have been performed on β-keto ester analogues to assess their reactivity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.netnih.gov

Predictive Modeling: By combining computational data with experimental results, it is possible to develop predictive models for catalytic reactions. These models can forecast the performance of a given catalyst or predict the properties of a novel derivative of 3-Oxo-4-phenyl-butyric acid ethyl ester. This approach moves beyond trial-and-error experimentation towards a more knowledge-driven synthesis design. nih.gov

Spectroscopic and Kinetic Analysis: Advanced in-situ spectroscopic techniques can provide real-time monitoring of reactions, helping to identify transient intermediates and clarify complex reaction networks. Detailed kinetic studies are fundamental to understanding the driving forces of reactions like the Claisen condensation and the role of the base catalyst. jove.comlibretexts.org Deuterium-labeling experiments, for example, have been used to elucidate the mechanism of asymmetric hydrogenation reactions by tracking the origin of hydrogen atoms in the final product. nih.gov This level of mechanistic detail is crucial for optimizing catalytic systems for transformations of 3-Oxo-4-phenyl-butyric acid ethyl ester.

Compound Reference Table

Q & A

Q. What synthetic routes are commonly used for preparing 3-Oxo-4-phenyl-butyric acid ethyl ester, and how is reaction efficiency monitored?

  • Synthetic Routes : Typically synthesized via Claisen condensation between ethyl acetoacetate and benzaldehyde under acidic or basic catalysis. Alternative routes include esterification of 3-oxo-4-phenylbutyric acid .
  • Efficiency Monitoring : Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track reaction progress. Quantify intermediates using UV-Vis spectroscopy (λ ~270 nm for aromatic systems) .

Q. What safety precautions are essential when handling 3-Oxo-4-phenyl-butyric acid ethyl ester?

  • Hazard Codes : Xi (irritant). Avoid inhalation, skin contact, and eye exposure. Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood. In case of spills, absorb with inert material and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve yields in Claisen condensations for this compound?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates. Catalytic bases like sodium ethoxide or Lewis acids (e.g., ZnCl₂) improve condensation efficiency.
  • Data-Driven Tuning : Monitor yield variations using design-of-experiment (DoE) approaches. Correlate solvent polarity (logP) with reaction efficiency; lower logP solvents (e.g., ethanol, logP -0.18) may favor ester formation .

Q. What analytical techniques resolve discrepancies in reported physical properties (e.g., boiling point variations)?

  • Advanced Characterization : Use differential scanning calorimetry (DSC) to verify melting/boiling points. Cross-validate purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, ¹H NMR peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), δ 7.2–7.4 ppm (aromatic protons) .

Q. How does the ester group’s stability under varying pH and temperature conditions affect storage and reaction design?

  • Stability Analysis : Hydrolysis studies show ester degradation at pH <3 or >10. Accelerated stability testing (40°C/75% RH) over 4 weeks can model shelf-life. Use buffered solutions (pH 6–8) for long-term storage .

Q. What strategies mitigate byproduct formation during synthesis, such as diketone or aldol adducts?

  • Byproduct Control : Optimize stoichiometry (excess benzaldehyde reduces aldol adducts). Add molecular sieves to absorb water in Claisen condensations. Post-synthesis purification via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Data Contradiction & Comparative Analysis

Q. Why do literature sources report varying Spearman correlation coefficients for ester stability under distillation?

  • Contextual Factors : Differences in distillation setups (e.g., vacuum vs. atmospheric) and feedstock purity. For example, impurities like residual acids accelerate thermal decomposition, lowering observed boiling points .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact reactivity in nucleophilic acyl substitution?

  • Comparative Studies : Methyl esters (e.g., 3-Oxo-4-phenyl-butyric acid methyl ester) exhibit faster hydrolysis due to lower steric hindrance. Ethyl esters show higher lipophilicity (logP 2.45 vs. 1.91 for methyl), influencing solubility in organic phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.